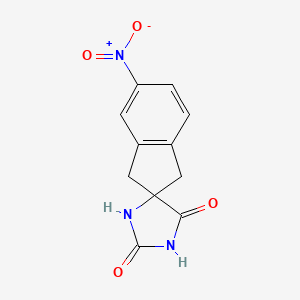

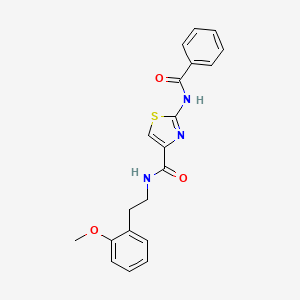

Spiro(5-nitroindane)-2,5'-hydantoin

概要

説明

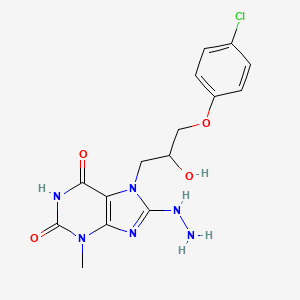

Spiro(5-nitroindane)-2,5'-hydantoin (SNH) is a heterocyclic compound that has gained attention in recent years due to its potential applications in various fields of science. SNH is a spirohydantoin derivative of 5-nitroindane, which is a versatile building block for the synthesis of various bioactive molecules. SNH has been reported to possess diverse biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties.

科学的研究の応用

Flavonoid Derivatives

While not directly related to SNRs, spiro-flavonoids are another intriguing class of compounds. They exhibit unique structural diversity and have potential applications in various fields . However, let’s focus on Spiro(5-nitroindane)-2,5’-hydantoin:

Photochromic Behavior

Although not extensively studied, the photoisomerization and thermal reset of spiro compounds are intriguing. For instance, the photochromic spiropyran (SP) 1’,3’,3’-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-(2H)-indole] undergoes chemical reactions upon light exposure . Investigating similar behavior in Spiro(5-nitroindane)-2,5’-hydantoin could reveal novel applications.

特性

IUPAC Name |

5-nitrospiro[1,3-dihydroindene-2,5'-imidazolidine]-2',4'-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O4/c15-9-11(13-10(16)12-9)4-6-1-2-8(14(17)18)3-7(6)5-11/h1-3H,4-5H2,(H2,12,13,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTLBOQSPYBYFJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CC13C(=O)NC(=O)N3)C=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro(5-nitroindane)-2,5'-hydantoin | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

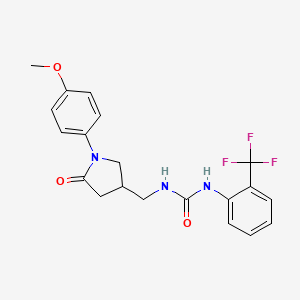

![2-{2-[(2,2,2-Trifluoroethyl)amino]acetamido}pent-4-enoic acid hydrochloride](/img/structure/B2425729.png)

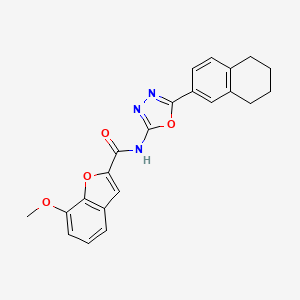

![4-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B2425733.png)

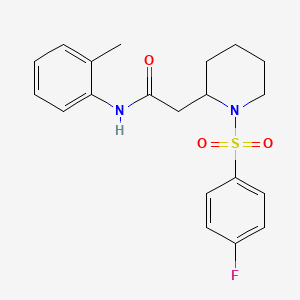

![2-[(4-bromophenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2425745.png)